molecular formula C7H14Cl2O3 B14638987 1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol CAS No. 53171-80-5

1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol

Cat. No.: B14638987
CAS No.: 53171-80-5
M. Wt: 217.09 g/mol
InChI Key: NRIPLZVVVWQTHL-UHFFFAOYSA-N
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Description

1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol is an organic compound with the molecular formula C7H15ClO3. It is a chlorinated ether alcohol, characterized by the presence of two chlorine atoms and a methoxy group attached to a propane backbone. This compound is of interest in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol typically involves the reaction of 1-chloro-3-methoxypropan-2-ol with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions, which facilitates the substitution of the hydroxyl group with a chlorine atom. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

    Nucleophilic substitution: Formation of ethers, amines, or alcohols depending on the nucleophile used.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

Scientific Research Applications

1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol involves its interaction with various molecular targets. The chlorine atoms and methoxy group can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially affecting their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-methoxypropan-2-ol: A simpler analog with one chlorine atom and a methoxy group.

    3-Chloro-1-methoxypropan-2-ol: Another analog with a different substitution pattern.

    1-Chloro-3-hydroxypropan-2-ol: Lacks the methoxy group but has a similar backbone structure.

Uniqueness

1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol is unique due to the presence of two chlorine atoms and a methoxy group, which confer distinct chemical reactivity and potential biological activity. Its structural complexity makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

53171-80-5

Molecular Formula

C7H14Cl2O3

Molecular Weight

217.09 g/mol

IUPAC Name

1-chloro-3-(1-chloro-3-methoxypropan-2-yl)oxypropan-2-ol

InChI

InChI=1S/C7H14Cl2O3/c1-11-5-7(3-9)12-4-6(10)2-8/h6-7,10H,2-5H2,1H3

InChI Key

NRIPLZVVVWQTHL-UHFFFAOYSA-N

Canonical SMILES

COCC(CCl)OCC(CCl)O

Origin of Product

United States

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